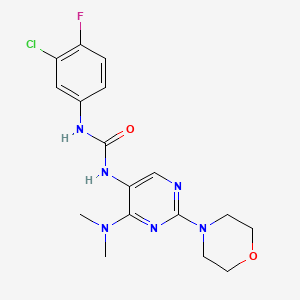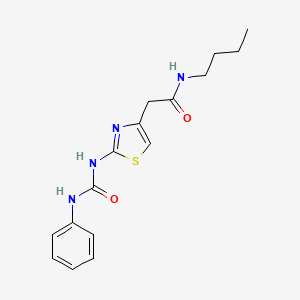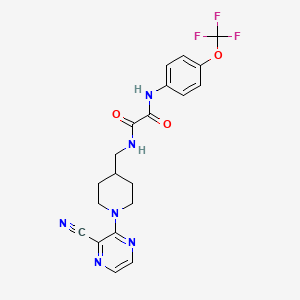![molecular formula C13H11ClN2O3S B2530523 Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate CAS No. 324538-40-1](/img/structure/B2530523.png)
Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the alkylation of ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates to produce ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates, which have been studied for their antiglycation properties . Another method described involves the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid to produce functionalized ethyl 1,3-thiazole-5-carboxylates . Additionally, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines or monosubstituted hydrazines .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using spectro-analytical techniques such as UV, FT-IR, 1H-NMR, 13C-NMR, and HR-MS . The crystal structure of a related compound, 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, shows that the thiazolium cation adopts an envelope conformation, and the crystal packing is characterized by N—H⋯O hydrogen bonds forming a centrosymmetric synthon .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions to produce a wide array of compounds. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate can react with arylidinemalononitrile derivatives to yield ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions can be carried out at room temperature using EtOH/TEA solution, showcasing the versatility of thiazole compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can significantly affect the compound's reactivity, solubility, and stability. The antiglycation activity of certain thiazole derivatives has been demonstrated, with some compounds showing promising IC50 values, indicating their potential in reducing diabetic complications . The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's solid-state properties .
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate and its derivatives serve as key intermediates in the synthesis of various compounds with potential biological activities. These compounds are synthesized through different chemical reactions, including isomerization, Michael-like addition, and reactions with different reagents to yield a variety of thiazole derivatives. For instance, ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been utilized as a precursor for generating ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through Michael-like addition of various secondary amines, indicating the versatility of thiazole derivatives in chemical synthesis (Boy & Guernon, 2005).
Biological and Antimicrobial Activities
The antimicrobial properties of thiazole derivatives have been a subject of study, with some compounds displaying significant activity against various microorganisms. Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to the compound , has been modified to study its antimicrobial activities against bacterial and fungal strains. These studies contribute to understanding the structure-activity relationships among thiazole derivatives, highlighting their potential as antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Antitumor Activities
Research on thiazole derivatives has extended into evaluating their antitumor activities. Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, for instance, have been synthesized and tested for their in vitro antitumor activity against human tumor cell lines, demonstrating potential anticancer properties. Such studies underscore the importance of thiazole derivatives in developing new therapeutic agents for cancer treatment (El-Subbagh, Abadi, & Lehmann, 1999).
Propriétés
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGWEMNJJYQOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)





![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)

![4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2530456.png)
![2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2530457.png)
![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)
![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)